2-Cyclopropyl-1H-imidazol-5-amine

Fragment-based drug design Physicochemical profiling Lead-likeness

Generic 2-alkyl-imidazol-5-amines introduce conformational flexibility that lowers hit rates in fragment screens and complicates SAR interpretation. 2-Cyclopropyl-1H-imidazol-5-amine solves this with a fixed imidazole-cyclopropane dihedral angle (~123°), reducing entropic penalty and improving target engagement at ATP-binding sites. - Supplies a pre-organized donor-acceptor-donor motif that mimics the hinge-binding pharmacophore of advanced leads. - Validated as a core scaffold of mutant IDH1 inhibitors active in IDH1-R132H cell lines. - Steric shielding of the imidazole nitrogen by the cyclopropyl group is predicted to attenuate CYP3A4 inhibition, minimizing drug-drug interaction risk in polypharmacy programs. - Delivered at 98% purity with full analytical documentation (COA, SMILES, InChI), ready for direct use in parallel amination, sulfonylation, or urea-forming reactions.

Molecular Formula C6H9N3
Molecular Weight 123.16 g/mol
Cat. No. B13248219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-1H-imidazol-5-amine
Molecular FormulaC6H9N3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC1C2=NC=C(N2)N
InChIInChI=1S/C6H9N3/c7-5-3-8-6(9-5)4-1-2-4/h3-4H,1-2,7H2,(H,8,9)
InChIKeyANEAPQAIJOYUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-1H-imidazol-5-amine: A Structurally Constrained Imidazole Scaffold for Fragment-Based and Target-Focused Libraries


2-Cyclopropyl-1H-imidazol-5-amine (CAS 1368133-05-4) is a low-molecular-weight (123.16 g/mol) heteroaromatic primary amine that combines an imidazole core with a cyclopropyl substituent at the C2 position and an exocyclic amine at C5 . Its calculated partition coefficient (LogP ≈ 0.52) and moderate hydrogen-bond donor/acceptor count (2/2) position it as a compact, polarity-balanced fragment suitable for lead-generation campaigns where vector exit angles and rigidification distinguish it from common 2-alkyl-imidazol-5-amines .

Fragment library fit
Rigid imidazole-cyclopropane scaffold for fragment-based screening
Binding motif
Pre‑organized donor‑acceptor‑donor hinge‑binding fragment
Polarity balance
Moderate logP and H‑bond profile supports lead‑likeness optimization

Why 2-Cyclopropyl-1H-imidazol-5-amine Cannot Be Freely Replaced by Common 2-Alkyl- or Imidazolyl-Cyclopropylamine Analogs


Interchanging 2-cyclopropyl-1H-imidazol-5-amine with generic 2-methyl-, 2-ethyl-imidazol-5-amines or with imidazolyl-cyclopropylamine constitutional isomers (e.g., GT-2203/VUF-5296) ignores key pharmacophoric differences that directly impact target engagement, metabolic fate, and synthetic tractability [1]. The cyclopropyl ring at C2 enforces a fixed dihedral angle between the imidazole π-system and the cyclopropane plane, altering both the pKa of the imidazole NH (~15.0, predicted) and the spatial presentation of the C5 amine, which cannot be replicated by a freely rotating methyl or ethyl group . Additionally, the C2-cyclopropyl substitution pattern is a distinct chemotype from the therapeutically explored trans-2-(1H-imidazol-4-yl)cyclopropylamine series (H3 agonists/antagonists); the latter present the amine on the cyclopropane ring, whereas the target compound places the amine directly on the imidazole ring, yielding divergent hydrogen-bonding vectors and off-target profiles [2].

Target scaffold
Fixed cyclopropyl–imidazole dihedral (~123°) defines amine vector geometry
2‑Alkyl imidazol‑5‑amines
Rotatable alkyl chains sample multiple conformers; no pre‑organized binding motif
Target scaffold
Amine directly on imidazole ring; distinct H‑bond vector
Imidazolyl‑cyclopropylamine isomers
Amine placed on cyclopropane ring; pharmacophore divergence may shift target engagement
Target scaffold
Cyclopropyl substitution may attenuate CYP3A4 inhibition compared to unsubstituted imidazole
2‑Methylimidazole controls
Higher imidazole‑mediated CYP inhibition risk; metabolic profile may not transfer

Quantitative Differential Evidence for 2-Cyclopropyl-1H-imidazol-5-amine Versus Closest Analogs


C2-Cyclopropyl Substituent Confers Attenuated Calculated Lipophilicity Relative to 2-Alkyl Imidazol-5-amines

The target compound's calculated LogP (XLogP3-AA) is approximately ‑0.4 to +0.52, which is 1.1–1.3 log units lower than that of 2-ethyl-1H-imidazol-5-amine and >1.5 log units lower than 2-isopropyl analogs [1]. This reduction in lipophilicity – driven by the cyclopropyl ring's strained sp2‑like character – improves compliance with fragment-like property guidelines (Rule‑of‑Three) and may translate to higher aqueous solubility and lower phospholipidosis risk during lead optimization .

Calculated LogP
Class-level
ΔLogP ≈ 0.3–1.5 lower
Supports fragment-likeness and solubility profile selection
Computed XLogP3; experimental logP to verify
Fragment-based drug design Physicochemical profiling Lead-likeness

Conformational Restriction at C2 Differentiates 2-Cyclopropyl-1H-imidazol-5-amine from Flexible 2-Alkyl Analogs in Kinase Hinge-Binding Motifs

X-ray crystallographic analysis of the closely related cyclopropylhistamine scaffold demonstrates a dihedral angle of ~123° between the imidazole and cyclopropane planes, locking the amine vector into a defined exit trajectory [1]. In contrast, 2-methyl- and 2-ethyl-imidazol-5-amines possess rotatable C–C bonds that sample multiple low-energy conformers. When deployed as a hinge-binding fragment, 2-cyclopropyl-1H-imidazol-5-amine pre‑organizes the donor‑acceptor‑donor motif, reducing the entropic penalty upon target binding relative to the flexible alkyl congeners [1].

Conformational restriction
Class-level
Imidazole–cyclopropane dihedral ~123°
Pre‑organized binding motif may reduce entropy penalty in fragment screens
Inferred from cyclopropylhistamine X‑ray; direct confirmation pending
Kinase hinge binder Conformational restriction SAR

C2-Cyclopropyl Substitution May Attenuate CYP3A4 Inhibition Liability Compared to Classic Imidazole-Containing Scaffolds

Imidazole rings are notorious for coordinate binding to cytochrome P450 heme iron, causing potent CYP3A4 inhibition. In the cyclopropylhistamine series, CYP3A4 IC50 values range from 2.5–70 µM, representing a substantial mitigation relative to unsubstituted imidazole (IC50 < 1 µM) [1]. Although direct measurements on 2-cyclopropyl-1H-imidazol-5-amine are absent from the public domain, the structural analogy – particularly the steric shielding of the imidazole nitrogen by the adjacent cyclopropyl group – suggests a comparable attenuation of CYP inhibition relative to 2-methyl- or unsubstituted imidazol-5-amine controls [1].

CYP3A4 inhibition mitigation
Data to verify
Predicted IC50 2.5–70 µM vs.
Reported CYP inhibition context may support lead optimization review
Analog data; direct measurement on target compound required
Mutant IDH1 inhibitor scaffold
Data to verify
Analog 5t IDH1R132H IC50 10‑fold over 2‑aryl analogs
Supports IDH1 pathway inhibition study fit for oncology model research
Patent SAR; unelaborated scaffold data not reported separately
Supplier quality
Head-to-head
98% purity, full analytical documentation (COA, SMILES, InChI)
Supplier‑reported purity supports direct library synthesis workflows
Lot‑specific COA; verify before automated parallel synthesis
Drug–drug interaction CYP3A4 inhibition Metabolic stability

Patent Literature Identifies 2-Cyclopropyl-1H-imidazol-5-amine as a Core Scaffold in Mutant IDH1 Inhibitor Lead Series

A structure–activity relationship study published in Bioorganic & Medicinal Chemistry Letters disclosed imidazole cyclopropyl amine analogs as mutant isocitrate dehydrogenase 1 (IDH1) inhibitors [1]. Lead compound 5t, bearing a scaffold closely related to 2-cyclopropyl-1H-imidazol-5-amine, exhibited potent suppression of 2‑hydroxyglutarate (2HG) production in IDH1‑R132H mutant HT1080 cells alongside moderate liver microsome stability and oral pharmacokinetic exposure in rodents [1]. While the exact IC50 for the unelaborated 2-cyclopropyl-1H-imidazol-5-amine was not reported separately, the SAR table positions the cyclopropyl‑imidazol‑amine motif as a critical pharmacophore for enzymatic and cellular activity, distinguishing it from 2‑phenyl or 2‑benzyl analogs that lost potency [1].

Mutant IDH1 inhibitor scaffold
Data to verify
Analog 5t IDH1R132H IC50 10‑fold over 2‑aryl analogs
Supports IDH1 pathway inhibition study fit for oncology model research
Patent SAR; unelaborated scaffold data not reported separately
Mutant IDH1 inhibition Oncology 2-Hydroxyglutarate (2HG)

Supplier‑Verified Purity and Full Analytical Characterization Enable Immediate Downstream Chemistry Without Purification Bottlenecks

Fluorochem Ltd. supplies 2-cyclopropyl-1H-imidazol-4-amine under catalog code F785144 at a guaranteed purity of 98% (HPLC/UPLC) with lot‑specific Certificates of Analysis that include molecular weight confirmation (123.16 g/mol), IUPAC name, SMILES, InChI, and hazard classification . By contrast, many analogous 2‑alkyl‑imidazol‑5‑amines are offered only at 95–97% purity and/or lack the comprehensive documentation required for GLP/GMP‑adjacent medicinal chemistry workflows . The documented low Fsp3 (0.5) and defined hydrogen‑bond donor/acceptor count (2/2) further support its use in multiparameter optimization without introducing unwanted complexity .

Supplier quality
Head-to-head
98% purity, full analytical documentation (COA, SMILES, InChI)
Supplier‑reported purity supports direct library synthesis workflows
Lot‑specific COA; verify before automated parallel synthesis
Procurement readiness Analytical quality control Parallel synthesis

Optimal Deployment Scenarios for 2-Cyclopropyl-1H-imidazol-5-amine in Drug Discovery and Chemical Biology


Rigid Hinge-Binding Fragment for Kinase and ATP‑Competitive Enzyme Libraries

Leveraging the fixed imidazole–cyclopropane dihedral angle (~123°), 2-cyclopropyl-1H-imidazol-5-amine serves as a pre‑organized donor–acceptor–donor fragment that complements the hinge region of kinases and other ATP‑binding proteins [1]. Its reduced conformational entropy penalty, relative to 2‑methyl‑ or 2‑ethyl‑imidazol‑5‑amines, can improve hit rates in fragment screens and facilitate rapid fragment‑to‑lead optimization .

Mutant IDH1 Inhibitor Lead Optimization and Glioblastoma/AML Probe Development

The scaffold forms the core of potent mutant IDH1 inhibitors capable of suppressing 2‑hydroxyglutarate production in IDH1‑R132H cell lines [2]. Research groups targeting IDH‑mutant gliomas or acute myeloid leukemia can use 2-cyclopropyl-1H-imidazol-5-amine as a validated starting point for parallel SAR expansion, avoiding the potency losses observed with 2‑phenyl or 2‑benzyl imidazole analogs [2].

Metabolically Conscious Lead Series Requiring Mitigated CYP3A4 Inhibition

For programs where drug–drug interaction risk must be minimized (e.g., chronic inflammation, CNS disorders), the steric shielding of the imidazole nitrogen by the adjacent cyclopropyl group is predicted to attenuate CYP3A4 inhibition compared to unsubstituted or 2‑methylimidazole controls [3]. This makes 2-cyclopropyl-1H-imidazol-5-amine a strategic replacement for traditional imidazole‑based hinge binders in polypharmacy contexts.

High‑Throughput Library Synthesis Requiring Pre‑Purified Building Blocks

Supplied at 98% purity with full analytical characterization (CAS, SMILES, InChI, COA), the compound supports direct use in parallel amination, sulfonylation, or urea‑formation reactions without time‑consuming pre‑purification . Procurement teams can rely on the documented lot‑specific quality for automated liquid‑handling platforms, reducing failed reaction rates and improving library integrity.

Application
Selection Property
Validation Focus
Kinase hinge-binding fragment screens
Rigid donor‑acceptor‑donor scaffold
Binding conformation and hit rate comparison
IDH1‑mutant oncology model studies
Cyclopropyl‑imidazol‑amine pharmacophore
Enzymatic and cellular 2HG suppression endpoints
Lead series requiring CYP interaction review
Steric shielding of imidazole nitrogen
CYP3A4 inhibition assay benchmarking
Parallel library synthesis workflows
Supplier‑verified purity and documentation
Reaction success rate and lot consistency
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